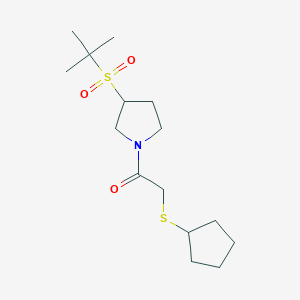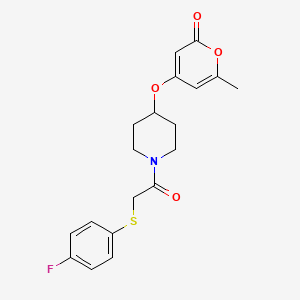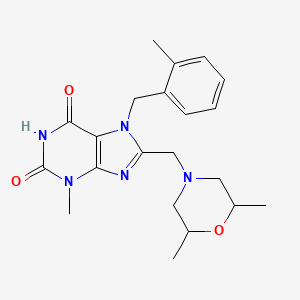
8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, followed by the attachment of the various substituents. The 2,6-dimethylmorpholino group and the 2-methylbenzyl group would likely be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular formula of the compound is C21H27N5O3, and its molecular weight is 397.479. The structure contains a purine ring, which is a bicyclic aromatic ring consisting of a pyrimidine ring fused to an imidazole ring. Attached to this purine ring are a 2,6-dimethylmorpholino group and a 2-methylbenzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the nature of its substituents. For example, the presence of the morpholino group might increase its solubility in water, while the benzyl group might increase its lipophilicity .Applications De Recherche Scientifique
Crystal Structure Analysis
The study by Karczmarzyk and Pawłowski (1997) focuses on the crystal structure of a compound similar to the one mentioned, highlighting its typical geometry within the purine fused-ring system. This analysis provides insights into the molecular conformation, which is critical for understanding the compound's interactions and potential applications in medicinal chemistry (Karczmarzyk & Pawłowski, 1997).
Marine Natural Products
Research conducted by Ma et al. (2007) uncovered new bromophenols and brominated tetrahydroisoquinolines in the red alga Rhodomela confervoides. These compounds, including variations of the mentioned purine dione, offer potential applications in developing new pharmaceuticals due to their unique structures and biological activities (Ma et al., 2007).
Multitarget Drugs for Neurodegenerative Diseases
Brunschweiger et al. (2014) designed 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as water-soluble xanthine derivatives to improve solubility and evaluate their potential as multitarget drugs for neurodegenerative diseases. This research highlights the versatility of purine dione derivatives in addressing complex diseases by targeting multiple biological pathways (Brunschweiger et al., 2014).
Interactions Pattern in Pharmaceutically Relevant Polymorphs
A study by Latosinska et al. (2014) on methylxanthines, including theophylline and its derivatives, provides a detailed examination of their solid-state properties and interactions. This research is crucial for understanding the physicochemical characteristics of purine dione derivatives, influencing their pharmaceutical applications and efficacy (Latosinska et al., 2014).
Synthesis and Antiviral Activity
Kelley, Linn, and Selway (1991) synthesized and evaluated the antirhinovirus activity of 8-substituted analogues of a structurally related compound. This research underscores the potential antiviral applications of purine dione derivatives, offering a pathway for developing new treatments for viral infections (Kelley, Linn, & Selway, 1991).
Safety and Hazards
Propriétés
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-13-7-5-6-8-16(13)11-26-17(12-25-9-14(2)29-15(3)10-25)22-19-18(26)20(27)23-21(28)24(19)4/h5-8,14-15H,9-12H2,1-4H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJCWNJJGXLUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC=CC=C4C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethyl-3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2712671.png)
![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2712672.png)
![5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2712673.png)
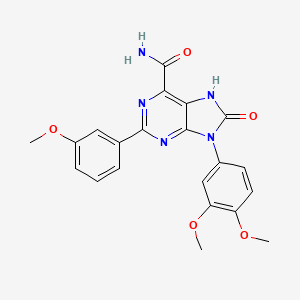

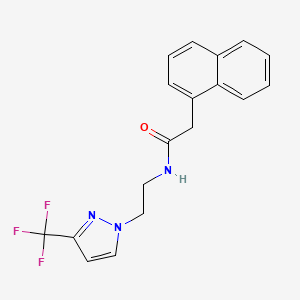
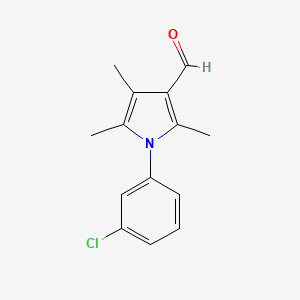
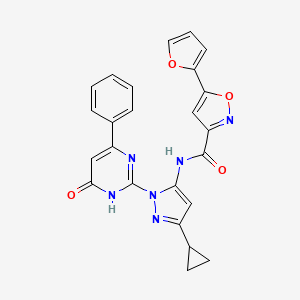
![5-(1,3-benzodioxol-5-yl)-3-[3-(methylthio)phenyl]-1H-imidazol-2-one](/img/structure/B2712681.png)
